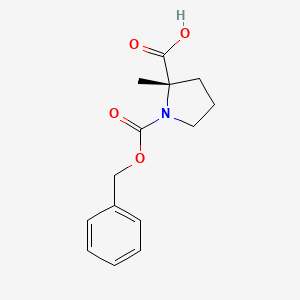

(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Overview

Description

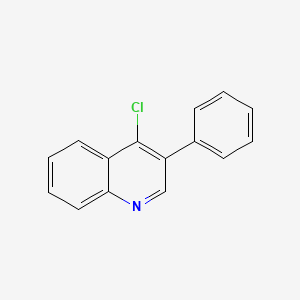

(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H16NO4- and its molecular weight is 262.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

- Synthesis of N-Substituted Pyrrolin-2-ones : This compound has been used in the stereospecific synthesis of several N-protected pyrrolin-2-ones, demonstrating its utility in creating structurally complex molecules (Mattern, 1996).

- Microwave Assisted Synthesis : It serves as an initial compound in the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting its role in efficient and high-yield chemical syntheses (Sreekanth & Jha, 2020).

Analytical Chemistry

- Derivatization Reagent in High-Performance Liquid Chromatography (HPLC) : This compound has been found effective as a derivatization reagent for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Pharmaceutical Research

- Antimicrobial Activity : Certain derivatives of this compound, such as 1-acetyl-2-benzylpyrrolidine-2-carboxamide, have shown promising antimicrobial properties, suggesting potential pharmaceutical applications (Sreekanth & Jha, 2020).

- Synthesis of Potential Pharmacological Agents : The synthesis of 1-benzyl-APDC, starting from this compound, has shown mGluR6 selectivity, indicating its use in developing pharmacological research tools (Tueckmantel et al., 1997).

Material Science

- Large-Scale Preparation : It has been synthesized from L-aspartic acid on a large scale, underlining its potential in industrial applications (Yoshida et al., 1996).

Other Applications

- Stereochemical Studies in Organic Synthesis : The compound has been used in studies exploring the stereochemical course of nucleophilic additions, contributing to a deeper understanding of organic synthesis mechanisms (Martin & Corbett, 1992).

- Development of Functional Polyesters : It has been a precursor in the synthesis of racemic poly(β-3-methylmalic acid), a degradable functional polyester, which is significant in the field of polymer science (Cammas et al., 1994).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the alkylation of the protected amine with an appropriate alkylating agent. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-methylpyrrolidine-2-carboxylic acid", "benzyl chloroformate", "triethylamine", "dimethylformamide", "sodium hydride", "methyl iodide", "acetic acid", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-methylpyrrolidine-2-carboxylic acid with benzyl chloroformate and triethylamine in dimethylformamide to yield (S)-1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.", "Step 2: Alkylation of the protected amine by reacting the intermediate from step 1 with sodium hydride and methyl iodide in dimethylformamide to yield (S)-1-(benzyloxycarbonyl)-2-methyl-N-methylpyrrolidine-2-carboxylic acid.", "Step 3: Deprotection of the benzyl group by reacting the intermediate from step 2 with acetic acid and diethyl ether to yield (S)-1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid." ] } | |

CAS No. |

63399-71-3 |

Molecular Formula |

C14H16NO4- |

Molecular Weight |

262.28 g/mol |

IUPAC Name |

(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/p-1/t14-/m0/s1 |

InChI Key |

RPUQYVRDBWUEOR-AWEZNQCLSA-M |

Isomeric SMILES |

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

sequence |

X |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)

![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)

![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)

![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)